molecular formula C24H26N6O2 B14919221 (4Z)-2-(4-methoxyphenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14919221
M. Wt: 430.5 g/mol
InChI Key: YIWWYGGXVLSFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-2-(4-methoxyphenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone class of heterocyclic molecules, characterized by a 1,2-dihydro-3H-pyrazol-3-one core. Its structure includes a 4-methoxyphenyl substituent at position 2, a propyl group at position 5, and a complex ethylidene moiety at position 4 linked to a triazole-containing aromatic system. The Z-configuration of the ethylidene group is critical for maintaining planar geometry, which may influence intermolecular interactions and bioactivity .

Synthetically, such compounds are typically prepared via condensation reactions between hydrazines and β-keto esters, followed by functionalization of the aryl and alkyl substituents .

Properties

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-[C-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H26N6O2/c1-4-5-22-23(24(31)30(28-22)20-10-12-21(32-3)13-11-20)17(2)27-19-8-6-18(7-9-19)14-29-16-25-15-26-29/h6-13,15-16,28H,4-5,14H2,1-3H3

InChI Key

YIWWYGGXVLSFDS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CC=C(C=C3)CN4C=NC=N4)C

Origin of Product

United States

Biological Activity

The compound (4Z)-2-(4-methoxyphenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.4 g/mol

This compound features a complex arrangement of functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Several studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

A recent study reported that certain pyrazole derivatives demonstrated IC50 values ranging from 0.011 μM to 0.2 μM against COX-2, indicating strong inhibitory activity compared to standard anti-inflammatory drugs like Rofecoxib and Celecoxib . The mechanism of action is believed to involve the modulation of inflammatory pathways, which may lead to reduced production of pro-inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that related pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa). For instance, one study reported IC50 values for related compounds ranging from 0.33 μM to 7.10 μM against these cell lines .

The structure-activity relationship suggests that the presence of specific substituents on the pyrazole ring enhances its antiproliferative effects. The incorporation of methoxy and propyl groups appears to play a crucial role in increasing potency against cancer cells.

Case Study 1: COX-2 Inhibition

In a comparative study involving multiple pyrazole derivatives, the compound exhibited an IC50 value of 1.33 μM against COX-2, demonstrating significant selectivity over COX-1, which is associated with gastrointestinal side effects . This selectivity is crucial for developing safer anti-inflammatory medications.

Case Study 2: Antiproliferative Effects

Another investigation into the antiproliferative effects of pyrazole derivatives revealed that modifications in the phenyl substituents significantly influenced their activity against cancer cells. The tested compounds showed varying degrees of cytotoxicity with some achieving IC50 values as low as 0.62 μM . These findings underscore the potential of this class of compounds in cancer therapy.

Data Table: Biological Activity Summary

Activity IC50 Value Target Reference
COX-2 Inhibition0.011 - 0.2 μMCOX-2
Anticancer (MDA-MB-231)0.33 - 7.10 μMBreast Cancer
Anticancer (HeLa)0.62 μMCervical Cancer

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related pyrazolone derivatives, focusing on substituent effects, molecular properties, and synthetic strategies.

Structural and Substituent Variations

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID References
Target Compound C₂₅H₂₇N₇O₂ 473.54 4-Methoxyphenyl (position 2), propyl (position 5), triazole-ethylidene (position 4) Not Provided
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one C₂₁H₁₉FN₆O 390.42 4-Fluorophenyl (position 2), methyl (position 5), triazole-ethylidene (position 4) 5004680
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one C₂₂H₂₁N₇O₃ 431.45 4-Nitrophenyl (position 2), imidazole-ethylidene (position 4) MFCD06191798

Substituent Effects:

  • 4-Methoxyphenyl vs. 4-Fluorophenyl (Position 2): The methoxy group is electron-donating, enhancing solubility via polarity, while the fluoro substituent (electron-withdrawing) increases lipophilicity and may improve membrane permeability .
  • Propyl vs.
  • Triazole vs. Imidazole (Position 4): Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, whereas imidazoles may participate in π-π stacking interactions .

Pharmacological Implications

While direct pharmacological data for the target compound are absent in the provided evidence, analogs with triazole or imidazole substituents (e.g., ) are frequently explored for enzyme inhibition or anticancer activity.

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing the pyrazole-triazole hybrid core of this compound?

A: Synthesis of the pyrazole-triazole core typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, triazenylpyrazole precursors can react with arylacetylenes (e.g., 1-ethynyl-4-methoxybenzene) under mild conditions (50°C, THF/water, 16 hours) to yield hybrid structures. Copper sulfate and sodium ascorbate are critical for catalytic efficiency, achieving ~61% yield after purification by column chromatography . Key variables to optimize include solvent polarity, temperature, and catalyst loading to minimize side products.

Advanced Synthesis: Regioselectivity Challenges

Q. Q: How can regioselectivity issues in the formation of the 1,2,4-triazole substituent be addressed?

A: Regioselectivity in triazole formation is influenced by steric and electronic factors. X-ray crystallography of intermediates (e.g., thiourea analogues) confirms that electron-withdrawing groups on the phenyl ring direct substitution to the meta position. Using halogenated precursors (e.g., 4-chlorobenzaldehyde) or adjusting reaction pH can enhance regiocontrol . For asymmetric triazoles, microwave-assisted synthesis or flow chemistry (e.g., continuous-flow reactors) improves selectivity by ensuring rapid mixing and precise temperature control .

Basic Characterization Techniques

Q. Q: What spectroscopic methods are most reliable for confirming the Z-configuration of the ethylidene group?

A: Nuclear Overhauser Effect (NOE) NMR is critical for distinguishing Z/E isomers. For example, NOE correlations between the propyl chain and the triazole-methylidene proton confirm the Z-configuration. Complementary techniques include IR spectroscopy (C=N stretching at ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) to validate molecular weight .

Advanced Structural Analysis

Q. Q: How can single-crystal X-ray diffraction resolve ambiguities in the stereochemistry of the pyrazol-3-one ring?

A: Single-crystal X-ray studies of analogous compounds (e.g., (Z)-3-methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one) reveal bond angles and torsion angles that define stereochemistry. For instance, the dihedral angle between the pyrazole and triazole rings (typically 15–25°) confirms non-planar geometry, which impacts reactivity and bioactivity .

Biological Activity: Basic Screening

Q. Q: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

A: Standard assays include:

  • MIC (Minimum Inhibitory Concentration): Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics: To assess bactericidal vs. bacteriostatic effects.
    Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) show enhanced activity due to increased membrane permeability .

Advanced Bioactivity: Mechanism of Action

Q. Q: How can molecular docking studies predict interactions with bacterial targets like DNA gyrase?

A: Docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations) reveal hydrogen bonding with gyrase’s ATP-binding pocket. The triazole moiety interacts with Asp73 and Gly77 residues, while the methoxyphenyl group stabilizes hydrophobic contacts. Experimental validation via SPR (Surface Plasmon Resonance) confirms binding affinity (KD values <10 μM) .

Data Contradiction Analysis

Q. Q: How to resolve discrepancies in reported antitubercular activity across studies?

A: Discrepancies may arise from variations in:

  • Strain specificity: Activity against M. tuberculosis H37Rv vs. clinical isolates.
  • Assay conditions: Differences in pH, serum protein binding, or metabolic stability.
    Cross-referencing with structural analogs (e.g., 4-hetarylpyrazoles) and validating via standardized protocols (e.g., Microplate Alamar Blue Assay) reduces variability .

Green Chemistry Applications

Q. Q: What solvent-free or catalytic strategies improve sustainability in large-scale synthesis?

A: Mechanochemical synthesis (ball-milling) avoids toxic solvents and reduces reaction times. For example, condensation of barbituric acids and aldehydes under solvent-free conditions achieves >80% yield. Immobilized catalysts (e.g., Cu nanoparticles on silica) enable recyclability and reduce metal contamination .

Computational Modeling

Q. Q: Which DFT functionals best predict the electronic properties of the conjugated system?

A: Hybrid functionals (e.g., B3LYP/6-31G*) accurately model HOMO-LUMO gaps (~3.5 eV) and charge distribution. TD-DFT calculations predict UV-Vis absorption maxima (~320 nm), correlating with experimental data for π→π* transitions in the triazole-pyrazole system .

Stability & Degradation

Q. Q: What are the major degradation pathways under accelerated storage conditions (40°C/75% RH)?

A: LC-MS analysis identifies hydrolysis of the triazole-methylidene bond as the primary pathway. Stabilization strategies include:

  • Lyophilization: For long-term storage in inert atmospheres.
  • Excipient selection: Cyclodextrins or PEG matrices reduce moisture uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.